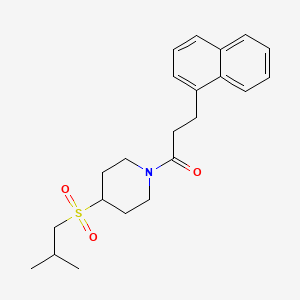
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H29NO3S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered saturated heterocyclic ring containing one nitrogen atom.
- Naphthalene Group : A polycyclic aromatic hydrocarbon that contributes to the lipophilicity of the compound.
- Isobutylsulfonyl Group : Enhances the compound's solubility and may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Research indicates that sulfonamide derivatives can act as inhibitors of specific receptors or transporters, potentially affecting neurotransmission and cellular signaling pathways.
Key Mechanisms:
- Glycine Transporter Inhibition : Similar compounds have shown effectiveness in inhibiting glycine transporters, which play a crucial role in neurotransmission in the central nervous system (CNS) .
- Dopamine Receptor Modulation : Derivatives with similar structures have been reported to interact with dopamine receptors, influencing dopaminergic signaling pathways .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of similar compounds:
Case Studies
Several studies have explored the biological implications of compounds structurally related to this compound:
Case Study 1: GlyT-1 Inhibition
A study investigated a series of sulfonamide derivatives for their ability to inhibit glycine transporters. The results indicated that modifications in the piperidine structure significantly affected their inhibitory potency, suggesting that similar modifications could enhance the activity of our compound .
Case Study 2: Neurotransmitter Interaction
Another research effort focused on the interaction of naphthalene-based compounds with dopamine receptors. The findings revealed that certain substitutions could improve binding affinity and selectivity for dopamine transporters, providing insights into potential therapeutic applications for disorders like schizophrenia and depression .
Eigenschaften
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-naphthalen-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3S/c1-17(2)16-27(25,26)20-12-14-23(15-13-20)22(24)11-10-19-8-5-7-18-6-3-4-9-21(18)19/h3-9,17,20H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUUTCWCOCGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














